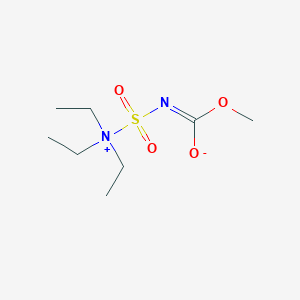
(2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid
Descripción general
Descripción
“(2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid” is a monocarboxylic acid, a member of indole-3-acetic acids and a member of oxindoles . It is a conjugate acid of a 2-oxindole-3-acetate . It is a tautomer of a 2-hydroxy- (indol-3-yl)acetic acid .
Synthesis Analysis
The synthesis of potential COX-2 inhibitors by means of internal Michael addition of ortho toluenesulfonylaminophenyl acrylic acid methyl esters with 6- (chloroacetyl)-2H-1,4-bezoxazin-4H-ones followed by hydrolysis resulting in the formation of [2- (3-oxo-3,4-dihydro-2H-benzo [1,4]oxazin-6-carbonyl)-1H-indol-3-yl]acetic acids are reported .Molecular Structure Analysis
The molecular formula of “(2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid” is C10H9NO3 . The molecular weight is 191.18 g/mol . The IUPAC name is 2- (2-oxo-1,3-dihydroindol-3-yl)acetic acid . The InChI is InChI=1S/C10H9NO3/c12-9 (13)5-7-6-3-1-2-4-8 (6)11-10 (7)14/h1-4,7H,5H2, (H,11,14) (H,12,13) . The InChIKey is ILGMGHZPXRDCCS-UHFFFAOYSA-N . The Canonical SMILES is C1=CC=C2C (=C1)C (C (=O)N2)CC (=O)O .Aplicaciones Científicas De Investigación
Heterocyclic Building Blocks
“(2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid” is used as a heterocyclic building block in chemical synthesis . Heterocyclic compounds are widely used in many areas of science, including pharmaceuticals and materials science.
Proteomics Research
This compound is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. Proteins are vital parts of living organisms, as they are the main components of the physiological metabolic pathways of cells.
Cytotoxicity Studies
There is evidence that similar compounds have been used in cytotoxicity studies . Cytotoxicity is the quality of being toxic to cells. Examples of cytotoxic agents are an immune cell or some types of venom, e.g. from the puff adder (Bitis arietans) or brown recluse spider (Loxosceles reclusa).
Anti-HIV Research
Indole derivatives, which include “(2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid”, have been studied for their potential anti-HIV properties . HIV (Human Immunodeficiency Virus) is a virus that attacks cells that help the body fight infection, making a person more vulnerable to other infections and diseases.
Direcciones Futuras
The synthesis of potential COX-2 inhibitors by means of internal Michael addition of ortho toluenesulfonylaminophenyl acrylic acid methyl esters with 6- (chloroacetyl)-2H-1,4-bezoxazin-4H-ones followed by hydrolysis resulting in the formation of [2- (3-oxo-3,4-dihydro-2H-benzo [1,4]oxazin-6-carbonyl)-1H-indol-3-yl]acetic acids are reported . This suggests that “(2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid” could potentially be used in the development of COX-2 inhibitors in the future.
Mecanismo De Acción
Target of Action
It is a derivative of indoleacetic acid (iaa), which is the most common and naturally occurring plant hormone in the auxin class of hormones . Auxins like IAA play a crucial role in plant growth and development, affecting cell elongation and division .
Mode of Action
IAA binds to its receptor proteins, triggering a cascade of events that lead to changes in gene expression and ultimately, plant growth and development .
Biochemical Pathways
IAA affects various biochemical pathways related to cell elongation, cell division, and overall plant growth and development .
Result of Action
Given its structural similarity to iaa, it might have similar effects, such as influencing cell elongation and division, thereby affecting plant growth and development .
Propiedades
IUPAC Name |
2-(2-oxo-1,3-dihydroindol-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c12-9(13)5-7-6-3-1-2-4-8(6)11-10(7)14/h1-4,7H,5H2,(H,11,14)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILGMGHZPXRDCCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(=O)N2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30952164 | |
| Record name | (2-Hydroxy-3H-indol-3-yl)acetato | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30952164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | xi-2,3-Dihydro-2-oxo-1H-indole-3-acetic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035514 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
(2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid | |
CAS RN |
2971-31-5 | |
| Record name | Oxindole-3-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2971-31-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Oxindole-3-acetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002971315 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2-Hydroxy-3H-indol-3-yl)acetato | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30952164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | xi-2,3-Dihydro-2-oxo-1H-indole-3-acetic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035514 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
146 °C | |
| Record name | xi-2,3-Dihydro-2-oxo-1H-indole-3-acetic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035514 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of determining the crystal structure of JARID1B in complex with (2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid?
A1: Determining the crystal structure of the catalytic domain of human JARID1B bound to (2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid provides crucial insights into the molecular interactions between this specific compound and the target protein. [] This information is valuable for understanding the binding mode, potential inhibitory mechanisms, and structure-activity relationships. Such structural data can guide the design of more potent and selective JARID1B inhibitors, which hold therapeutic potential for various diseases.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![[(3,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 4-methoxybenzenesulfonate](/img/structure/B103937.png)




![7-Phenylbenzo[k]fluoranthene](/img/structure/B103953.png)